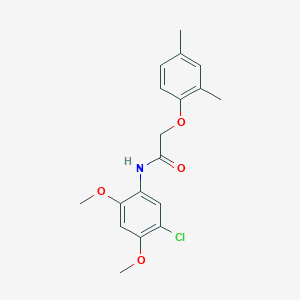
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, also known as CDMPA, is a chemical compound that has been studied for its potential use in scientific research. In
作用机制
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide works by binding to specific receptors in the brain, known as sigma-1 receptors. These receptors are involved in a wide range of physiological processes, including pain perception, memory, and mood regulation. By binding to these receptors, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can modulate their activity, leading to changes in the physiological processes they are involved in.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and acetylcholine. It has also been shown to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have an effect on the immune system, increasing the activity of natural killer cells.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it has been shown to have a high level of specificity for sigma-1 receptors, meaning that it is less likely to interact with other receptors in the brain. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a long half-life, meaning that it remains active in the body for an extended period of time. However, one limitation of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide could be studied for its potential use in the treatment of chronic pain and inflammation. Finally, future research could explore the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide in the development of new drugs that target sigma-1 receptors.
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have an effect on the activity of sigma-1 receptors in the brain, leading to changes in a wide range of physiological processes. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, particularly in the development of new treatments for neurological disorders.
合成方法
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethylphenol in the presence of sodium hydroxide. The resulting compound is then reacted with chloroacetyl chloride to produce the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide.
科学研究应用
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain receptors in the brain, which could potentially lead to the development of new treatments for neurological disorders.
属性
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-6-15(12(2)7-11)24-10-18(21)20-14-8-13(19)16(22-3)9-17(14)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKZSZDGPDDAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)

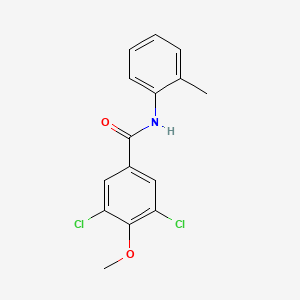
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
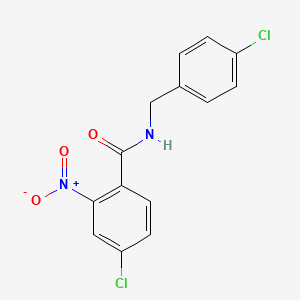
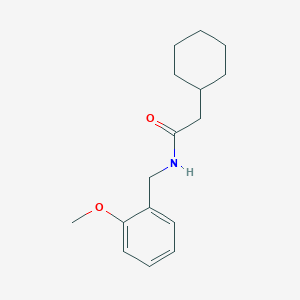

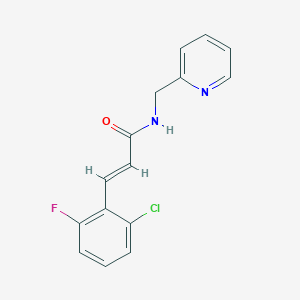
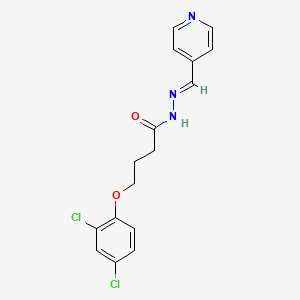
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
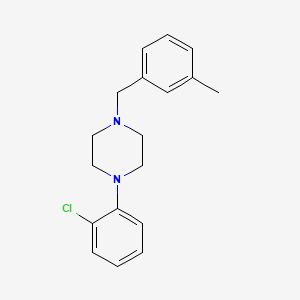
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)
![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)